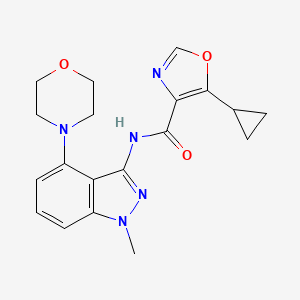![molecular formula C16H23N3O3 B5580723 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5580723.png)
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-3-isobutyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.17394160 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isoxazoline Derivatives in Medicinal Chemistry
Isoxazoline derivatives, a class of nitrogen and oxygen-containing heterocycles, have garnered significant interest due to their anticancer properties. Natural products containing isoxazoline derivatives have been explored for their potential as chemotherapeutic agents. The review by Kamalneet Kaur et al. (2014) focuses on the presence of isoxazoline derivatives in natural sources, their extraction, and utilization as anticancer agents, emphasizing the synthetic pathways to these compounds and the impact of stereochemical aspects on their activity (Kaur et al., 2014).
Ectoparasiticides in Veterinary Medicine
The novel class of ectoparasiticides, isoxazolines, exhibits potent inhibitory activity on glutamate- and gamma-aminobutyric acid-gated chloride channels, highlighting their significance in controlling fleas, ticks, and mites in veterinary medicine. This review by Xueying Zhou et al. (2021) provides an exhaustive overview of isoxazolines concerning their pharmacodynamics, pharmacokinetics, efficacy, and safety, offering veterinary practitioners vital information for selecting appropriate ectoparasiticides (Zhou et al., 2021).
Isoxazolines and Neuroprotection
The review on neuroplasticity as a convergent mechanism of ketamine and classical psychedelics, including the discussion of isoxazoline compounds, points to the therapeutic efficacy of these substances in depression treatment. The review by L. Aleksandrova and A. Phillips (2021) suggests that through glutamate or serotonin receptor targets, these compounds, including isoxazoline derivatives, induce synaptic, structural, and functional changes, particularly in pyramidal neurons in the prefrontal cortex. This supports the notion that such compounds can facilitate the rewiring of pathological neurocircuitry, offering a framework for understanding their therapeutic effects (Aleksandrova & Phillips, 2021).
Propriétés
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-10(2)8-13-9-15(22-19-13)16(20)17-7-5-6-14-11(3)18-21-12(14)4/h9-10H,5-8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQPGHJWSLWXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580653.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5580659.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5580663.png)

![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580690.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5580701.png)
![3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5580703.png)

![N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5580733.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5580741.png)
![2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5580747.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5580757.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
